4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
This compound belongs to the benzamide-chromenone hybrid class, characterized by a benzamide moiety substituted with a 4-chloro group and linked to a chromen-4-one scaffold bearing a 2-methoxyphenyl substituent at position 2. The planar arrangement of the methoxyphenyl amide segment (dihedral angle: 5.10° between the benzene ring and the C8–N1–C1(O1)–C2 fragment) is stabilized by an intramolecular N1–H1N⋯O91 hydrogen bond, forming an S(5) ring motif . The crystal structure reveals intermolecular Cl1⋯O1 interactions (3.1874 Å), forming centrosymmetric dimers and inversion-related sheets parallel to the 001 plane .
Properties
IUPAC Name |
4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIITGRDUUEHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromenone core and benzamide moiety can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Chromenone Ring
4-tert-Butyl-N-[2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Yl]Benzamide ():
The tert-butyl group introduces steric bulk compared to the chloro substituent in the target compound. This may reduce solubility but enhance hydrophobic interactions in biological systems.- Fluorine’s smaller size may improve binding pocket compatibility in receptor targets.
- 3,4,5-Trimethoxy-N-[2-(4-Methylphenyl)-4-Oxo-4H-Chromen-6-Yl]Benzamide (): The trimethoxybenzamide group enhances electron-donating effects, which could modulate electronic properties and receptor affinity. The 4-methylphenyl substituent on the chromenone may influence π-π stacking interactions.
Substituent Variations on the Benzamide Group
Crystallographic and Conformational Differences
- The target compound exhibits planar methoxyphenyl amide geometry, while 4-Chloro-N-[2-(Piperidin-1-Yl)Ethyl]Benzamide Monohydrate () adopts a chair conformation in the piperidine ring. This derivative forms O–H⋯N and C–H⋯O hydrogen bonds, creating double-stranded chains along [010], unlike the centrosymmetric dimers in the target compound .
Comparative Data Table
Biological Activity
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Its unique structural features, including a chloro substituent, a methoxy group, and a chromen-4-one moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.86 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines by modulating pathways associated with cell survival and death.
- Antimicrobial Properties : The compound demonstrates significant antibacterial and antifungal activities. Its structural analogs have been evaluated for their effectiveness against various pathogens, indicating a potential role in treating infections.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biochemical pathways. Ongoing research aims to clarify its mechanism of action, particularly regarding its interaction with key molecular targets involved in disease processes.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Interaction with Molecular Targets : Such as protein kinases or transcription factors critical for tumor growth and survival.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(4-methoxyphenyl)benzamide | Contains methoxy groups but lacks chloro substituent | Anticancer |
| 3-Chloro-N-(3-methoxyphenyl)benzamide | Chlorine substitution at a different position | Antibacterial |
| Coumarin derivatives | Similar chromene structure | Antioxidant, Anticancer |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with an IC50 value indicating potent cytotoxicity.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound to target proteins involved in cancer progression, further supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 4-chlorobenzoyl chloride with a substituted chromenone intermediate. Optimization includes controlling reaction temperature (e.g., 60–80°C) and using catalysts like triethylamine to enhance nucleophilic substitution efficiency. Spectroscopic techniques (e.g., -NMR, -NMR) are critical for purity validation . For derivatives, thiocyanation reactions under controlled pH and solvent systems (e.g., acetonitrile/water) can improve regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and WinGX (for data processing) are essential for solving crystal structures . Spectroscopic validation via FT-IR (to confirm carbonyl and methoxy groups) and mass spectrometry (exact mass: 363.1096 g/mol) ensures molecular integrity .
Q. What safety precautions are required during handling and storage?
- Methodological Answer : The compound is classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles) and store in a dry, ventilated environment at 2–8°C. Sigma-Aldrich protocols recommend avoiding dust formation during weighing .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s intermolecular interactions in crystal packing?
- Methodological Answer : Graph-set analysis (e.g., using PLATON) identifies hydrogen-bonding motifs (e.g., R(8) patterns) in crystallographic data . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model π-π stacking and van der Waals interactions, which influence solubility and stability .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Methodological Answer : Replace the methoxyphenyl or benzamide moieties with bioisosteres (e.g., trifluoromethyl or morpholine groups) and assay against target proteins (e.g., kinases). Compare IC values and binding affinities using SPR (Surface Plasmon Resonance) . For example, substituting the 4-chloro group with bromine increases lipophilicity, potentially enhancing membrane permeability .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Cross-validate using multiple techniques:
- If NMR signals conflict with X-ray data, check for dynamic disorder in the crystal lattice or solvent inclusion .
- Use Hirshfeld surface analysis to resolve discrepancies in hydrogen-bonding distances .
- For mass spectrometry anomalies (e.g., unexpected adducts), re-run experiments with high-resolution LC-MS and isotopic pattern matching .
Q. What strategies improve fluorescence properties for imaging applications?
- Methodological Answer : Modify the chromenone core with electron-donating groups (e.g., -OCH) to redshift emission wavelengths. Measure quantum yields using integrating sphere setups and compare with reference dyes (e.g., fluorescein). Evidence from spectrofluorometric studies shows that methoxy substitutions enhance Stokes shifts by 20–30 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
